molecular formula C10H10N4 B2881677 N-aminoquinoline-2-carboximidamide CAS No. 1014-17-1

N-aminoquinoline-2-carboximidamide

Cat. No.: B2881677
CAS No.: 1014-17-1
M. Wt: 186.218
InChI Key: WNIZZMOQFRUDCK-UHFFFAOYSA-N
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Description

N-aminoquinoline-2-carboximidamide (CAS 1014-17-1) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 10 N 4 . Researchers utilize this and related aminoquinoline scaffolds in various investigative domains. In neuroscience, simplified 2-aminoquinoline-based scaffolds have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease . These compounds are engineered for improved oral bioavailability and blood-brain barrier permeability compared to earlier arginine-mimetic inhibitors . Furthermore, quinoline-2-carboxamide derivatives have demonstrated promising in vitro antimycobacterial activity against species including M. tuberculosis , with some compounds showing higher activity than standard treatments and low cytotoxicity against human cell lines, marking them as valuable tools for infectious disease research . The broader class of aminoquinolines is also recognized for its role in antimalarial research, primarily through mechanisms involving inhibition of hemozoin formation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-aminoquinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIZZMOQFRUDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Aminoquinoline 2 Carboximidamide and Its Structural Analogues

De Novo Synthesis Strategies for the Quinoline (B57606) Core

The formation of the quinoline scaffold is a foundational step in the synthesis of N-aminoquinoline-2-carboximidamide. Various methods have been developed to achieve this, ranging from catalyst-free approaches to sophisticated metal-catalyzed reactions.

Catalyst-Free Approaches for this compound Scaffolds

In the realm of green chemistry, catalyst-free reactions are highly desirable as they minimize waste and avoid the use of potentially toxic and expensive catalysts. An unexpected annulation reaction between 2-aminobenzyl alcohols, benzaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been reported to produce quinolines. acs.org This method offers a regioselective route to substituted quinolines by varying the starting materials. acs.org The reaction proceeds without the need for a metal catalyst, making it an environmentally benign option. acs.org

Another notable catalyst-free approach is the amino-yne click reaction, which involves the spontaneous reaction of electron-deficient terminal alkynes with amines at room temperature. nih.gov This reaction is highly regio- and stereo-selective, yielding β-aminoacrylates in excellent yields. nih.gov While not directly forming the quinoline ring, this method can be a key step in building precursors for subsequent cyclization. Furthermore, a catalyst-free [2 + 2 + 2] annulation has been developed to synthesize complex dimeric β-carboline derivatives, showcasing the power of catalyst-free methods in creating intricate heterocyclic systems. nih.gov Some methods also utilize carbon nanofibres functionalized with organic molecules as efficient metal-free catalysts for the synthesis of quinoline-related structures. rsc.org

Metal-Catalyzed Cyclization and Annulation Routes for Aminoquinolines

Transition metal catalysis provides powerful and versatile tools for the synthesis of quinoline derivatives, offering high efficiency and control over regioselectivity. Palladium-catalyzed reactions are particularly prominent in this area.

One such method involves the palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides, which provides a rapid and atom-economical route to functionalized 2-aminoquinolines. acs.org This reaction proceeds through an unconventional 6-endo-dig cyclization process and involves an intramolecular acyl migration. acs.org The resulting highly functionalized products can be further transformed into less substituted 2-aminoquinolines. acs.org

Another palladium-catalyzed approach is the multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines. frontiersin.org This reaction involves the tandem conjugate addition and cyclization of in situ generated β-(2-aminoaryl/heteroaryl)-α,β-ynones with amines. frontiersin.org Similarly, palladium-catalyzed intermolecular oxidative cyclization of N-arylenamines with isocyanides via double sp2 C-H bond cleavage has been reported for the synthesis of 3-carbonyl-4-aminoquinolines. frontiersin.org

Cobalt-catalyzed C-H annulation of sulfonamides with alkynes, synergistically directed by 8-aminoquinoline (B160924) and an S-N bond, has been developed for constructing C-N axially chiral sultam-based scaffolds with excellent enantiocontrol. rsc.org

The following table summarizes key metal-catalyzed reactions for the synthesis of aminoquinolines:

Catalyst SystemReactantsProductKey Features
Pd(OAc)₂ / K₂CO₃ / LiBrN-acyl-o-alkynylanilines, IsocyanidesFunctionalized 2-aminoquinolinesHigh atom economy, unconventional 6-endo-dig cyclization. acs.org
PdCl₂(PPh₃)₂Ethynylarylamines, Aryl iodides, Carbon monoxide, Amines2-Aryl-4-dialkylaminoquinolinesMulticomponent domino reaction. frontiersin.org
Pd(OAc)₂ / 1,10-phenanthroline (B135089) / Cs₂CO₃ / Cu(OAc)₂N-arylenamines, Isocyanides3-Carbonyl-4-aminoquinolinesIntermolecular oxidative cyclization via double sp2 C-H bond cleavage. frontiersin.org
Co(II)/SaloxAryl sulfonamides, Alkynes/AllenesC-N axially chiral sultamsEnantioselective C-H annulation. rsc.org

Regioselective Synthesis of 2-Substituted Quinoline Derivatives

The ability to control the position of substituents on the quinoline ring is crucial for tailoring the properties of the final molecule. Several methods have been developed to achieve high regioselectivity in the synthesis of 2-substituted quinolines.

The Friedländer annulation, a classic method for quinoline synthesis, can be rendered highly regioselective through the use of specific catalysts. For instance, cyclic secondary amines, particularly pyrrolidine (B122466) derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be highly effective catalysts for the preparation of 2-substituted quinolines from unmodified methyl ketones and o-aminoaromatic aldehydes. acs.orgorganic-chemistry.org The regioselectivity of this reaction can be further enhanced by slow addition of the methyl ketone and by increasing the reaction temperature. acs.orgorganic-chemistry.org Proline has also been reported as a catalyst for the Friedländer annulation, leading to the regioselective synthesis of 2-substituted quinoline derivatives. researchgate.net

An unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO also provides a regioselective route to substituted quinolines. acs.org The choice of different 2-amino alcohols, aldehydes, and sulfoxides as substrates allows for the synthesis of a variety of regioselectively substituted quinolines. acs.org

Installation and Functionalization of the Carboximidamide Group

Once the quinoline core is in place, the next critical step is the introduction and functionalization of the carboximidamide group at the 2-position. This often involves a multi-step process including amidation and imidohydrazide formation.

Amidation Reactions in this compound Synthesis

Amidation is a fundamental reaction in organic synthesis and plays a key role in the construction of the carboximidamide moiety. Direct amidation between carboxylic acids and amines can be achieved using various catalysts. Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

For more challenging couplings, such as those involving electron-deficient amines, specific coupling reagents are often employed. A common protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov The addition of 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reactivity, particularly for sluggish reactions. nih.gov

Palladium-catalyzed aminocarbonylation is another powerful method for amide bond formation. mdpi.com For instance, the aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines using a Pd(OAc)₂/PPh₃ catalyst system selectively produces the corresponding isoquinoline-1-carboxamides in high yields. mdpi.com

Strategies for Imidohydrazide Formation

Imidohydrazides are key intermediates in the synthesis of various heterocyclic compounds and can be precursors to the carboximidamide group. They are typically formed by the reaction of an imidoyl chloride with hydrazine (B178648) hydrate (B1144303). acs.org The imidoyl chloride itself is generated from the corresponding amide. acs.org

Another approach involves the coupling of a trifluoroacetimidoyl chloride with hydrazine hydrate to produce a trifluoroacetimidohydrazide. nih.gov This intermediate can then undergo further reactions to form functionalized heterocycles. nih.gov The synthesis of imidohydrazides can also be achieved through the reaction of nitrile oxides with amines. thieme-connect.de

The formation of imidohydrazides is a critical step that sets the stage for the final construction of the this compound. These intermediates can be cyclized with various reagents to form the desired heterocyclic systems. For example, trifluoromethylated arylacetimidohydrazides can react with carbon disulfide to form 1,2,4-triazole-5-thiones. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Aminoquinoline 2 Carboximidamide

Fundamental Reaction Pathways of Carboximidamide Functionality

The carboximidamide group, also known as a guanidine (B92328) analogue, is a versatile functional group capable of participating in a range of reactions. Its reactivity is characterized by the presence of both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the central carbon atom can be susceptible to nucleophilic attack, particularly when protonated or activated.

Fundamental reaction pathways for the carboximidamide functionality include:

Acid-Base Reactions: The carboximidamide group can be protonated to form a resonance-stabilized cation, which can influence its reactivity in subsequent steps. evitachem.com

Nucleophilic Substitution: The carboximidamide group can undergo nucleophilic substitution reactions, where one of the amino groups is displaced by a nucleophile.

Reduction: The carboximidamide group can be reduced to form amines or other derivatives.

Oxidation: The carboximidamide group can be oxidized, potentially leading to the formation of other functional groups.

Cyclization Reactions: The bifunctional nature of the carboximidamide group allows it to participate in cyclization reactions to form various heterocyclic systems. For instance, reactions with dicarbonyl compounds can yield pyrimidine (B1678525) derivatives.

The reactivity of the carboximidamide can be modulated by the nature of its substituents. In N-aminoquinoline-2-carboximidamide, the electron-withdrawing nature of the quinoline (B57606) ring and the presence of the N-amino group will influence the electron density and reactivity of the carboximidamide moiety.

Table 1: General Reactions of the Carboximidamide Functional Group
Reaction TypeReagents/ConditionsProduct Type(s)
Protonation Acids (e.g., HCl)Carboximidamidinium salt
Hydrolysis Water, acid or base catalystUrea or carboxylic acid derivatives
Alkylation/Acylation Alkyl halides, acyl chloridesN-substituted carboximidamides
Reduction Reducing agents (e.g., NaBH₄)Amines
Cyclocondensation Dicarbonyl compoundsPyrimidines, imidazoles

Mechanisms of Nucleophilic Additions and Substitutions Involving the Quinoline Moiety

The quinoline ring system is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. uop.edu.pkquimicaorganica.org In the case of this compound, the C2 position is already substituted. However, the presence of the carboximidamide group can influence the reactivity of the quinoline ring.

Nucleophilic substitution on the quinoline ring typically proceeds through an addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). Subsequent elimination of a leaving group restores the aromaticity of the ring.

Common nucleophilic substitution reactions involving the quinoline moiety include:

Chichibabin Reaction: Reaction with sodium amide (NaNH₂) in liquid ammonia (B1221849) can introduce an amino group, typically at the C2 position. uop.edu.pk

Reaction with Organometallic Reagents: Organolithium and Grignard reagents can add to the C2 or C4 positions. uop.edu.pk

Hydroxylation: Fusion with potassium hydroxide (B78521) can introduce a hydroxyl group at the C2 position. uop.edu.pk

The N-amino group at the 1-position can also influence the regioselectivity of nucleophilic attack. Furthermore, the presence of substituents on the quinoline ring can significantly impact its reactivity towards nucleophiles. numberanalytics.com

Table 2: Nucleophilic Substitution Reactions on the Quinoline Ring
ReactionReagent(s)Position of SubstitutionProduct Example
Amination (Chichibabin) NaNH₂, liq. NH₃C22-Aminoquinoline (B145021)
Hydroxylation KOH, heatC22-Hydroxyquinoline
Alkylation n-BuLiC22-n-Butylquinoline

Rearrangement Reactions and Skeletal Transformations of Carboximidamides

Carboximidamides are known to undergo a variety of rearrangement reactions, often promoted by heat or the presence of a catalyst. These rearrangements can lead to significant skeletal transformations and the formation of new heterocyclic systems.

One notable example is the oxidative rearrangement of furan-2-carboximidamides, which proceeds through a carbodiimide (B86325) intermediate to form N-acyl-N-(2-furyl)ureas. researchgate.netrsc.org A similar rearrangement pathway could potentially be envisioned for this compound under oxidative conditions.

Another relevant example is the skeletal rearrangement of indole (B1671886) N-carboximidamides, which, upon treatment with a base, can undergo a complex transformation involving N-H deprotonation, C-N bond cleavage, and subsequent C-N and C-C bond formations to yield 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines. researchgate.netcolab.ws This highlights the potential for the carboximidamide group to participate in intricate rearrangement cascades, leading to the formation of complex polycyclic structures.

The specific rearrangement pathways available to this compound would depend on the reaction conditions and the nature of any catalysts or reagents employed. The stability of the quinoline ring system would likely influence the feasibility of certain skeletal transformations.

Electrophilic and Radical Reactions of this compound

Electrophilic substitution on the quinoline ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. numberanalytics.com When such reactions do occur, they typically take place on the benzene ring portion of the molecule, at the C5 and C8 positions, as this leads to the formation of more stable carbocation intermediates. quimicaorganica.orgecorfan.org

Common electrophilic substitution reactions include:

Nitration: Requires harsh conditions, such as fuming nitric acid and sulfuric acid, to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Sulfonation: Occurs with fuming sulfuric acid at high temperatures, also yielding a mixture of the 5- and 8-substituted products. uop.edu.pk

Halogenation: Can be achieved using halogens or halogenating agents. numberanalytics.com

The N-amino and carboximidamide substituents on this compound will further influence the regioselectivity and rate of electrophilic attack. The N-amino group is an activating group and would be expected to direct electrophiles to the ortho and para positions relative to its point of attachment. The carboximidamide group is generally considered to be deactivating. The interplay of these electronic effects would determine the final substitution pattern.

Radical reactions involving this compound are less well-documented. However, the quinoline ring can participate in radical reactions under certain conditions. The N-amino group could also be a site for radical formation.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes the control of selectivity a critical aspect of its chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.comchemrxiv.org For example, a mild reducing agent might selectively reduce the carboximidamide group without affecting the quinoline ring. Conversely, certain electrophiles might react preferentially with the N-amino group or the quinoline ring, depending on the reaction conditions.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. masterorganicchemistry.comchemrxiv.org In electrophilic substitution, the regioselectivity is directed towards the C5 and C8 positions of the quinoline ring. quimicaorganica.orgecorfan.org In nucleophilic substitution, the C2 and C4 positions are the most likely sites of attack. uop.edu.pkquimicaorganica.org The directing effects of the existing substituents will play a crucial role in determining the final regiochemical outcome.

Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is achiral, reactions that introduce new stereocenters could proceed with some degree of stereoselectivity, depending on the reaction mechanism and the use of chiral reagents or catalysts. For instance, the addition of a nucleophile to the quinoline ring could potentially be rendered stereoselective by the use of a chiral Lewis acid. acs.org

The interplay of these selectivity principles is complex and highly dependent on the specific reaction being considered. A thorough understanding of the reactivity of each functional group is essential for predicting and controlling the outcome of reactions involving this compound.

Table 3: Summary of Selectivity in Reactions of this compound
Selectivity TypeInfluencing FactorsPredicted Outcome
Chemoselectivity Nature of the reagent, reaction conditionsPreferential reaction at the N-amino group, carboximidamide, or quinoline ring.
Regioselectivity Electronic properties of the ring and substituentsElectrophilic attack at C5/C8; Nucleophilic attack at C2/C4 (if C2 is made reactive).
Stereoselectivity Introduction of new chiral centers, use of chiral catalystsPotential for diastereoselective or enantioselective transformations.

Design and Synthesis of N Aminoquinoline 2 Carboximidamide Derivatives and Hybrid Structures

Structural Modification Strategies for Enhanced Biological Activity

Structural modifications are a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic profile. nih.gov For the N-aminoquinoline-2-carboximidamide scaffold, these strategies primarily target the quinoline (B57606) core and the carboximidamide side chain.

The quinoline ring system is a privileged structure in medicinal chemistry, and its modification has led to numerous successful therapeutic agents. nih.govmdpi.com Various chemical alterations of the quinoline nucleus in this compound can be undertaken to modulate its biological properties.

N1-Alkylation and Acylation: The nitrogen atom (N1) of the quinoline ring is a common site for derivatization. Alkylation or acylation at this position can influence the molecule's steric bulk, electronic distribution, and hydrogen-bonding capacity. These modifications can be achieved through standard synthetic protocols, often involving the reaction of the quinoline nitrogen with alkyl halides or acyl chlorides.

Substitution at Carbon Positions: The carbon atoms of the quinoline's benzene (B151609) and pyridine (B92270) rings are amenable to various substitution reactions. nih.gov Introducing substituents such as halogens, alkyl, alkoxy, or nitro groups can significantly impact the molecule's lipophilicity and electronic properties. For instance, the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. ctppc.org Friedel-Crafts reactions, nucleophilic aromatic substitutions, and palladium-catalyzed cross-coupling reactions are common methods to achieve these modifications. nih.gov

Modification SiteType of ModificationPotential Impact
Quinoline N1Alkylation, AcylationAltered steric hindrance, electronic properties, H-bonding
Quinoline C-positionsHalogenation, Alkylation, NitrationModified lipophilicity, metabolic stability, binding affinity

Common strategies for modifying primary and secondary amino groups are well-established in organic synthesis. nih.gov These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reductive amination or reaction with alkyl halides to introduce alkyl groups, converting the primary amine to secondary or tertiary amines. nih.gov

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further functionalization.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications can drastically alter the compound's ability to interact with biological targets by changing its charge state and hydrogen-bonding capabilities. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) decrease the electron density of the quinoline ring. This can make the ring more susceptible to nucleophilic attack and can increase the acidity of N-H protons.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups increase the electron density of the ring system. This enhances the ring's reactivity towards electrophiles.

The interplay of these electronic effects governs the molecule's pKa, redox potential, and its ability to participate in key biological interactions like pi-stacking and hydrogen bonding. Understanding these substituent effects is crucial for the rational design of derivatives with optimized activity. For example, studies on benzoquinone derivatives have shown that chlorine-substituted (electron-withdrawing) compounds are more reactive toward nucleophilic thiols than methyl-substituted (electron-donating) ones. nih.gov

Substituent TypeExampleEffect on Quinoline RingImpact on Reactivity
Electron-Withdrawing-NO2, -ClDecreases electron densityIncreases susceptibility to nucleophiles
Electron-Donating-CH3, -OCH3Increases electron densityIncreases reactivity towards electrophiles

Hybrid Molecule Design Incorporating this compound

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with dual or multi-target activity, potentially offering improved efficacy or a better resistance profile. nih.gov

Both quinoline and benzimidazole (B57391) are important heterocyclic scaffolds known for a wide range of pharmacological activities. ctppc.orgsemanticscholar.org Combining these two moieties into a single hybrid molecule is a promising strategy for developing novel therapeutic agents. nih.gov Synthetic approaches to quinoline-benzimidazole hybrids often involve linking the two heterocyclic systems through various spacers, such as triazole-methyl-phenoxy linkers. nih.gov The synthesis can be designed to allow for further derivatization, for instance, by introducing substituents like bromine onto the linker or modifying the substitution pattern on either the quinoline or benzimidazole ring. nih.govnih.gov These hybrids have been investigated for their potential as antiproliferative agents. nih.gov

Thiophene (B33073) is another significant five-membered heterocycle in medicinal chemistry, often used as a bioisostere for a phenyl ring. mdpi.com Creating analogues of this compound where the quinoline nucleus is replaced by or linked to a thiophene ring can lead to compounds with novel biological profiles. The synthesis of thiophene-2-carboxamide derivatives is well-documented and often involves the cyclization of functionalized thiocarbamoyl precursors with α-halogenated reagents. nih.govresearchgate.net Modifications can be readily introduced at various positions of the thiophene ring, allowing for the exploration of structure-activity relationships. nih.gov For example, substituting the thiophene ring with amino, methyl, or hydroxyl groups can be achieved through specific synthetic strategies, yielding a library of diverse analogues for biological screening. nih.gov

Pyrimidine-Based Carboximidamide Analogues

The hybridization of the quinoline scaffold with a pyrimidine (B1678525) ring is a strategic approach in medicinal chemistry, leveraging the diverse biological activities associated with both heterocyclic systems. nih.govgsconlinepress.com Pyrimidine derivatives are known for a wide range of biological functions, making them valuable pharmacophores in drug design. nih.gov The design of pyrimidine-based analogues of this compound involves creating hybrid molecules that covalently link these two key moieties, often through various linker chains, to explore new chemical space and potentially enhance biological activity. nih.govnih.gov

Synthetic strategies for these hybrid molecules are diverse. One common approach involves a multi-step synthesis. For instance, a starting 3,4-dihydropyrimidin-2(1H)-one can be prepared through a three-component Biginelli condensation, followed by oxidation and chlorination to yield a reactive chloropyrimidine intermediate. nih.gov This intermediate can then be coupled with an appropriate aminoquinoline derivative to form the final hybrid product. nih.govnih.gov Another method involves the microwave-assisted aromatic nucleophilic substitution reaction between a suitable quinolone derivative and a 4-aryl-2-chloropyrimidine. nih.gov

Research into quinoline-pyrimidine hybrids has yielded compounds with significant biological potential. nih.gov For example, a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were synthesized and evaluated for their antiplasmodial activity. nih.gov The study highlighted how modifications, such as the length of the alkane linker and substitutions on the pyrimidine core, influence the compound's efficacy. nih.gov

One notable finding was that a compound featuring a 1,4-diamine butyl linker and a 4-hydroxyl phenyl group on the pyrimidine core demonstrated the most potent activity against the NF54 chloroquine-susceptible strain of P. falciparum. nih.gov This underscores the importance of the specific molecular architecture in achieving the desired biological effect.

Compound IDLinkerR Group on PyrimidineIC₅₀ (μM) nih.gov
6a Ethane-1,2-diamine4,6-diphenyl7.50
6d Propane-1,3-diamine4,6-diphenyl4.30
6g Butane-1,4-diamine4,6-diphenyl2.51
7a Butane-1,4-diamine4-(4-hydroxyphenyl)-6-phenyl0.32
7b Butane-1,4-diamine4-(4-methoxyphenyl)-6-phenyl1.84
7c Butane-1,4-diamine4-(4-chlorophenyl)-6-phenyl2.08

IC₅₀ values represent the half-maximal inhibitory concentration against P. falciparum (NF54 strain).

These findings illustrate that the bioisosteric replacement of groups on the pyrimidine ring, combined with an optimal linker, has a constructive association with biological activity, providing a clear rationale for the continued design and synthesis of such hybrid molecules. nih.gov

Coordination Chemistry of N Aminoquinoline 2 Carboximidamide

Structural Elucidation of Coordination Compounds

Geometric Arrangements (e.g., Distorted Tetrahedral, Square Pyramidal, Square Planar)

The geometry of metal complexes derived from aminoquinoline-based ligands is highly dependent on the nature of the metal ion, its oxidation state, and the coordination environment. Studies on metal complexes of a derivative, ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, have revealed several common geometries.

Based on experimental data and Density Functional Theory (DFT) calculations, specific geometric arrangements have been proposed for different metal complexes. For instance, the zinc(II) complex is suggested to adopt a distorted tetrahedral geometry. In contrast, the copper(II) complex is proposed to have a distorted square pyramidal structure. The nickel(II) complex, however, favors a square planar arrangement. dntb.gov.uanih.govresearchgate.net Similarly, a separate study on a copper(II) complex with a different N,N,N-tridentate quinolinyl anilido-imine ligand revealed a slightly distorted square-planar geometry, as confirmed by X-ray diffraction analysis. mdpi.com

In another example involving different metal ions, a vanadyl(IV) complex was found to have a distorted square pyramidal geometry, which was supported by both experimental and theoretical data. acs.org A related copper(II) complex, N-(8-quinolyl)pyridine-2-carboxamide, was found to be penta-coordinated, resulting in a square-pyramidal geometry, while other related copper complexes were tetra-coordinated and exhibited a square planar geometry. nih.gov

These variations in geometric arrangements are a direct consequence of the interplay between the electronic configuration of the metal ion and the steric and electronic properties of the N-aminoquinoline-2-carboximidamide-based ligand.

Metal IonProposed GeometryReference
Zn(II)Distorted Tetrahedral dntb.gov.uanih.govresearchgate.net
Cu(II)Distorted Square Pyramidal dntb.gov.uanih.govresearchgate.net
Ni(II)Square Planar dntb.gov.uanih.govresearchgate.net
Cu(II)Slightly Square-Planar mdpi.com
VO(IV)Distorted Square Pyramidal acs.org
Cu(II)Square-Pyramidal nih.gov
Cu(II)Square Planar nih.gov

Metal-Ligand Bonding Analysis

The interaction between the metal center and the this compound ligand is a key aspect of its coordination chemistry. The ligand typically acts as a tridentate donor, coordinating through nitrogen and oxygen atoms. researchgate.netfrontiersin.org In the case of ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, it behaves as a tridentate ligand with one oxygen and two nitrogen (ONN) donor atoms in a 1:1 metal-to-ligand ratio. dntb.gov.uaresearchgate.net

Spectroscopic techniques, particularly FTIR, provide valuable insights into the metal-ligand bonding. The shift in the vibrational frequencies of the ligand upon complexation confirms the coordination to the metal ion. For instance, changes in the stretching frequencies of the imine (C=N) and amine (N-H) groups, as well as the hydroxyl (O-H) group, indicate their involvement in the coordination. acs.org

Thermodynamic parameters have indicated that the formation of these metal complexes is a spontaneous process, with the metal-ligand interactions being exothermic in nature. nih.govresearchgate.net The formation constants for Zn(II), Cu(II), and Ni(II) complexes have been determined to be 2.3 × 10⁶, 2.9 × 10⁶, and 3.8 × 10⁵, respectively, indicating the formation of stable complexes. nih.govresearchgate.net

Computational studies, such as DFT, have been employed to further elucidate the nature of the metal-ligand bonding. These calculations, including the analysis of IR frequencies and absorption spectra, have shown good agreement with experimental results, reinforcing the proposed coordination modes and geometries. dntb.gov.uaresearchgate.net The covalent character of the metal-ligand bond is an important factor, and ESR data can indicate an increase in covalent character depending on the specific ligand and metal involved. researchgate.net

Catalytic Applications of this compound Metal Complexes

The unique structural and electronic properties of metal complexes of this compound and its derivatives make them promising candidates for various catalytic applications. The ability of the metal center to cycle through different oxidation states, facilitated by the supporting ligand framework, is a key feature for catalysis.

One significant application of these complexes is in Chan-Lam coupling reactions . Copper(II) complexes of N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in the coupling of benzimidazole (B57391) derivatives with arylboronic acids. mdpi.com These reactions are crucial for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. The copper complexes were found to be efficient catalysts, achieving high yields of up to 96%. mdpi.com

While not a direct chemical catalysis in the traditional sense, the enhanced biological activities of these metal complexes can be viewed as a form of biocatalysis. For example, zinc(II), copper(II), and nickel(II) complexes of an aminoquinoline derivative have shown improved in vitro antibacterial and antioxidant activities compared to the free ligand. nih.govresearchgate.net The copper(II) complex, in particular, exhibited a higher activity index against E. coli and P. aeruginosa. nih.govresearchgate.net This suggests that the metal complexes can more effectively catalyze biological processes that inhibit bacterial growth or scavenge free radicals.

The catalytic potential of these complexes is an active area of research, with opportunities to explore their use in a wider range of organic transformations and other catalytic processes.

Catalytic ReactionMetal ComplexKey FindingsReference
Chan-Lam CouplingCu(II) complexes of quinolinyl anilido-imine ligandsExcellent catalytic activity for C-N bond formation with yields up to 96%. mdpi.com
Antibacterial ActivityZn(II), Cu(II), and Ni(II) complexes of an aminoquinoline derivativeComplexes showed better activity than the precursor ligand. The Cu(II) complex was particularly effective. nih.govresearchgate.net
Antioxidant ActivityZn(II) and Cu(II) complexes of an aminoquinoline derivativeZn(II) and Cu(II) complexes showed the best antioxidant activity. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of N Aminoquinoline 2 Carboximidamide

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. nih.govelsevierpure.com For N-aminoquinoline-2-carboximidamide, these methods would provide definitive evidence for its key structural motifs.

The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the N-H, C=N, and C-N stretching and bending vibrations of the amino and carboximidamide groups, as well as the vibrations of the quinoline (B57606) ring system. nih.govelsevierpure.com The amino group (NH2) attached to the quinoline ring and the terminal amino group of the carboximidamide moiety would likely show symmetric and antisymmetric stretching vibrations in the 3200-3400 cm⁻¹ region. researchgate.net The C=N imine bond of the carboximidamide group is expected to produce a strong absorption band in the 1640-1690 cm⁻¹ range.

Furthermore, the characteristic stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. nih.gov The analysis of the fingerprint region (below 1500 cm⁻¹) would reveal complex patterns arising from various bending and deformation modes, providing a unique spectral signature for the compound. researchgate.net A normal coordinate analysis could be performed to assign the observed frequencies to specific vibrational modes of the molecule. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Amino (N-H)Antisymmetric & Symmetric Stretch3200 - 3400Medium-Strong
Carboximidamide (C=N)Stretch1640 - 1690Strong
Quinoline RingC=C and C=N Ring Stretch1400 - 1600Medium-Strong
Amino (N-H)Scissoring/Bending1580 - 1650Medium
Carboximidamide (C-N)Stretch1250 - 1350Medium

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Phenomena

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. ubbcluj.romatanginicollege.ac.in The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric quinoline ring system. researchgate.net

Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. researchgate.netup.ac.za For this compound, two main absorption bands would be anticipated. A high-energy band, likely below 250 nm, and a lower-energy band in the 270-350 nm range, are characteristic of the quinoline nucleus. up.ac.za The presence of the amino and carboximidamide substituents, which can act as auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted quinoline. This shift is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atoms. matanginicollege.ac.in

Additionally, n→π* transitions, which are typically weaker in intensity, may be observed as shoulders on the main absorption bands. matanginicollege.ac.in The solvent environment can influence the position of these bands, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic transitions. researchgate.net The absence of extra bands in the visible region would suggest the lack of significant charge-transfer states under normal conditions. up.ac.za

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λmax (nm)Description
π→π~230 - 250Primary high-energy band of the quinoline ring.
π→π~280 - 340Secondary lower-energy band, red-shifted by substituents. researchgate.net
n→π~320 - 360Weak, often appears as a shoulder on the π→π band. matanginicollege.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. nih.gov A combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals in this compound.

The ¹H NMR spectrum is expected to show a series of distinct signals for the aromatic protons of the quinoline ring, typically in the range of δ 7.0-8.5 ppm. researchgate.nettsijournals.com The protons of the amino groups (on the quinoline and the carboximidamide) would likely appear as broad singlets, the chemical shifts of which would be sensitive to solvent and concentration. The specific positions and coupling patterns of the quinoline protons would confirm the substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atom of the C=N group in the carboximidamide moiety is expected to resonate at a characteristic downfield position, likely in the δ 150-165 ppm range. The carbon atoms of the quinoline ring would appear in the aromatic region (δ 110-150 ppm). chemicalbook.comchemicalbook.com The full assignment would be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline Aromatic Protons7.0 - 8.5110 - 150
Amine Protons (-NH₂)Variable (Broad)N/A
Carboximidamide Carbon (C=N)N/A150 - 165

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. libretexts.orgucl.ac.uk In this compound, restricted rotation around the C2-C(NH)NH2 bond and the C-N bonds within the carboximidamide group could be investigated using variable-temperature (VT) ¹H NMR. st-andrews.ac.uk

Due to the partial double-bond character of the bond between the quinoline ring and the carboximidamide group, rotation may be hindered at low temperatures. ucl.ac.uk This could lead to the observation of separate signals for protons or carbons that are chemically equivalent at room temperature due to fast rotation. By recording spectra at different temperatures, one can observe the broadening and eventual coalescence of these signals as the temperature increases. researchgate.netunibas.it From a full line-shape analysis of these temperature-dependent spectra, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable information about the molecule's conformational dynamics. st-andrews.ac.ukunibas.it

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns. nih.govmdpi.com High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺, confirming its elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. The protonated molecule would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide structural information. A plausible fragmentation pathway for this compound would likely involve the initial loss of ammonia (B1221849) (NH₃) from the carboximidamide group, followed by further fragmentation of the quinoline ring or cleavage of the bond connecting the side chain to the ring. The identification of these characteristic fragments would provide unequivocal confirmation of the proposed structure. nih.gov

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

IonPredicted m/zDescription
[M+H]⁺187.098Protonated molecular ion (C₁₀H₁₀N₄ + H⁺)
[M+H - NH₃]⁺170.072Loss of ammonia from the carboximidamide group.
[C₉H₆N]⁺128.050Quinoline fragment.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mpg.de

Single-crystal X-ray diffraction, if suitable crystals can be grown, would provide a precise and unambiguous determination of the molecular structure of this compound. nih.govmdpi.com This analysis would yield accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. escholarship.org Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding patterns involving the amino groups and the quinoline nitrogen, which dictate the crystal packing. acs.org

Powder X-ray diffraction (PXRD) would be used to characterize the bulk material, confirm its crystalline nature, and identify the specific polymorph (crystal form). The resulting diffraction pattern serves as a unique fingerprint for the solid-state phase of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric analysis provides valuable insights into the thermal decomposition patterns of organic molecules. rsisinternational.org For quinoline-based compounds, TGA can reveal the temperatures at which different parts of the molecule break down, the number of decomposition steps, and the mass of the final residue. researchgate.net The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. nih.gov

Detailed Research Findings

Studies on various quinoline derivatives show a range of thermal stabilities, which are highly dependent on the nature and position of the substituents on the quinoline ring. For instance, the thermal behavior of metal complexes of aminoquinoline derivatives has been investigated, providing clues to the stability of the parent ligands. nih.govresearchgate.net

In a typical TGA curve for a quinoline derivative, the initial weight loss at lower temperatures (around 100-200°C) is often attributed to the loss of solvent molecules, such as water. researchgate.netacs.org The primary decomposition of the organic structure generally occurs at higher temperatures.

For example, the TGA of metal complexes of a ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) shows multi-step degradation. nih.gov In the case of a Zn(II) complex, decomposition stages were observed between 255°C and 765°C, corresponding to the sequential loss of different moieties of the quinoline ring and other coordinated groups. nih.gov A Cu(II) complex of a similar ligand showed decomposition starting from 100°C for the loss of a water molecule and other moieties, with the main quinoline structure degrading at temperatures between 520°C and 640°C. nih.gov

Similarly, the analysis of fluoroquinoline complexes demonstrated decomposition pathways that began with the loss of water molecules below 250°C, followed by the degradation of the organic ligand at higher temperatures. acs.orgnih.gov The stability of these compounds is often significant, with major degradation events occurring well above 200°C. nih.gov

Based on these related compounds, it can be anticipated that this compound would exhibit considerable thermal stability. The decomposition would likely proceed in multiple stages, starting with the loss of the amino and carboximidamide groups, followed by the fragmentation of the quinoline core at higher temperatures. The presence of intermolecular hydrogen bonding, facilitated by the amino and imino groups, could further enhance its thermal stability compared to simpler quinoline derivatives.

The following interactive data table summarizes TGA findings for related quinoline derivative complexes, which can provide an approximate understanding of the thermal behavior expected from similar structures.

Interactive Data Table: TGA of Related Quinoline Derivative Complexes

Complex/CompoundDegradation StepTemperature Range (°C)DTAmax (°C)Observed Weight Loss (%)Attributed LossReference
Zn(II) Complex of an Aminoquinoline Derivative 1255–35032517.80C2H5Cl like moiety nih.gov
2360–52051521.00C6H4 species of quinoline nih.gov
3535–76565529.99C5H5N2O moiety of quinoline nih.gov
Cu(II) Complex of an Aminoquinoline Derivative 1100–22521341.69Water, C3H6N2O, nitrate (B79036) ion nih.gov
2240–4982457.26C2H5 like moiety nih.gov
3520–64053032.14C9H6N moiety of quinoline nih.gov
Ni(II) Complex of an Aminoquinoline Derivative 1100–1551258.65Two lattice water molecules nih.gov
2220–25522910.23C2H4N moiety of imine nih.gov
3260–36127822.44CH3O + NO3 moieties nih.gov
4382–61050828.74C8H9N moiety of quinoline nih.gov
Co(II) Fluoroquinoline Complex 1219–2452345.56Two water molecules acs.org

Computational Chemistry and Theoretical Studies on N Aminoquinoline 2 Carboximidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed description of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For N-aminoquinoline-2-carboximidamide, DFT calculations are employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. researchgate.net

The optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment. From these calculations, key electronic properties such as the dipole moment, atomic charges, and molecular electrostatic potential (MEP) can be derived. The MEP map, for instance, visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for a Quinoline (B57606) Derivative (Note: This is a representative table based on typical DFT studies of similar quinoline derivatives, as specific data for this compound is not available.)

PropertyCalculated Value
Total Energy (Hartree)-X.XXXX
Dipole Moment (Debye)Y.YY
HOMO Energy (eV)-Z.ZZ
LUMO Energy (eV)-A.AA
HOMO-LUMO Gap (eV)B.BB

Time-Dependent DFT (TD-DFT) for Excited States and Spectroscopic Predictions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT is used to calculate the energies of electronic excited states. nih.govresearchgate.net These calculations are crucial for predicting the molecule's absorption and emission spectra (UV-Vis and fluorescence). nih.gov

By simulating the electronic transitions between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov This information is valuable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound. The calculations can also provide insights into the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are important descriptors of a molecule's reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis of this compound can pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Chemical Reactivity Descriptors from FMO Analysis (Note: This is a representative table as specific data for this compound is not available.)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Escaping tendency of electrons
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)ω = μ2 / 2ηPropensity to accept electrons

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. sciopen.comlivecomsjournal.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and the study of intermolecular interactions. nih.gov

For this compound, MD simulations can be used to sample its conformational landscape, identifying the most stable and populated conformations in a given environment (e.g., in water or a lipid bilayer). nih.gov This is particularly important for flexible molecules that can adopt multiple shapes. MD simulations also provide a detailed picture of how the molecule interacts with its surroundings, such as solvent molecules or the active site of a protein. These simulations can reveal the formation and breaking of hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition. mdpi.com

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.netsemanticscholar.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drugs.

Ligand-Protein Interaction Profiling

In the context of this compound, molecular docking can be used to predict its binding pose within the active site of a target protein. nih.gov The docking algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study provide a detailed profile of the ligand-protein interactions, including:

Hydrogen bonds: The specific amino acid residues that act as hydrogen bond donors or acceptors with the ligand.

Hydrophobic interactions: The nonpolar regions of the ligand and protein that are in close contact.

π-π stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein.

Electrostatic interactions: Favorable interactions between charged or polar groups.

These interaction profiles are crucial for understanding the molecular basis of the ligand's activity and for guiding the design of more potent and selective analogs. Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can further refine the prediction of binding affinity.

Table 3: Common Amino Acid Residues Involved in Interactions with Quinoline Derivatives (Note: This is a representative table based on general docking studies of quinoline compounds.)

Interaction TypeExamples of Interacting Amino Acid Residues
Hydrogen BondingSerine, Threonine, Tyrosine, Aspartate, Glutamate (B1630785), Histidine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine, Phenylalanine
π-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine

Thermodynamic Integration Methods for Binding Affinities

Thermodynamic Integration (TI) is a powerful computational method used to calculate the relative binding affinity of a ligand to a protein. This method involves creating a non-physical, hybrid molecule that is gradually transformed from an initial state (e.g., the ligand in solution) to a final state (e.g., the ligand bound to the protein) through a series of intermediate steps. By calculating the free energy change for this transformation both in the bound and unbound states, the binding free energy can be determined.

A comprehensive search of scientific literature did not yield specific studies that have employed thermodynamic integration methods to calculate the binding affinities of this compound to its biological targets. While TI is a well-established technique for such calculations, its application to this particular compound has not been documented in available research.

pKa Prediction and Protonation State Analysis

The pKa of a molecule is a critical physicochemical parameter that determines its ionization state at a given pH. The protonation state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target. Various computational methods, ranging from empirical approaches to quantum mechanical calculations, are used to predict pKa values. peerj.comresearchgate.net These methods can provide valuable insights into the likely protonation state of this compound under physiological conditions.

However, a detailed search of relevant scientific databases and literature did not reveal any specific studies focused on the pKa prediction and protonation state analysis of this compound. While general methods for pKa prediction are widely available and have been applied to a vast range of drug-like molecules, specific computational results for this compound are not presently published. peerj.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

Structure Activity Relationship Sar Studies of N Aminoquinoline 2 Carboximidamide and Its Analogues

Impact of Quinoline (B57606) Core Modifications on Biological Activity

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. mdpi.combiointerfaceresearch.comrsc.org Modifications to this core can significantly influence the biological activity of N-aminoquinoline-2-carboximidamide analogues. mdpi.comscientific.net

The position of substituents on the quinoline ring plays a critical role in determining the biological activity. For instance, in the context of antimalarial quinolines, a 7-chloro group is considered optimal for activity. pharmacy180.com The introduction of a methyl group at the C-3 position has been shown to reduce activity, while an additional methyl group at the C-8 position can abolish it entirely. pharmacy180.com In other studies, compounds with a methyl substitution at the C-5 position of the quinoline ring have demonstrated more potent activity against cancer cells compared to those substituted at the C-6 position. biointerfaceresearch.com

The electronic properties of substituents on the quinoline ring also have a profound effect. The introduction of electron-withdrawing or electron-donating groups can alter the electron distribution within the quinoline system, thereby affecting its interaction with biological targets. acs.orgtandfonline.com For example, the presence of an electron-withdrawing group, particularly at position 2, can slightly increase certain properties, while an electron-releasing group at position 7 can lead to a more significant increase. tandfonline.com The combination of both electron-releasing and electron-withdrawing groups on the quinoline moiety can dramatically enhance specific molecular properties. tandfonline.com

Table 1: Impact of Quinoline Core Modifications on Biological Activity

Modification Position Observed Effect on Biological Activity Reference
Chloro group 7 Optimal for antimalarial activity pharmacy180.com
Methyl group 3 Reduced antimalarial activity pharmacy180.com
Methyl group 8 Abolished antimalarial activity pharmacy180.com
Methyl group 5 More potent anticancer activity than C-6 substitution biointerfaceresearch.com
Electron-withdrawing group 2 Slight increase in certain molecular properties tandfonline.com

Role of the Carboximidamide Moiety in Ligand-Target Interactions

The carboximidamide group, also known as a guanidine (B92328) isostere, is a critical functional group in many biologically active compounds, including this compound. Its presence is often essential for potent biological activity. nih.govsemanticscholar.org

The basic nature of the carboximidamide moiety allows it to exist in a protonated state at physiological pH. This positive charge is crucial for forming strong ionic interactions, particularly with negatively charged amino acid residues such as glutamate (B1630785) or aspartate in the active site of a target protein. nih.govnih.gov These electrostatic interactions are often a primary driver of high-affinity binding.

The carboximidamide group can also participate in multiple hydrogen bonds, further anchoring the ligand within the binding pocket. drughunter.com The geometry and hydrogen-bonding pattern of this moiety are critical for establishing a stable and specific interaction with the target.

In some cases, the carboximidamide group can act as a bioisostere for other functional groups like amidines, which are also known to be important for biological activity. nih.gov The ability of the carboximidamide to mimic the binding interactions of these other groups while potentially offering improved physicochemical properties makes it a valuable component in drug design.

Studies on related compounds have demonstrated that the carboximidamide moiety is essential for activity. For instance, in a series of piperine-carboximidamide hybrids, the presence of the carboximidamide group was found to be crucial for their antiproliferative effects. nih.govsemanticscholar.org

Influence of Substituent Effects on Activity and Selectivity

The introduction of various substituents at different positions of the this compound scaffold can profoundly influence its activity and selectivity. These substituent effects can be broadly categorized into electronic, steric, and lipophilic effects.

Steric Effects: The size and shape of a substituent can have a significant impact on how the molecule fits into the binding site of its target. nih.gov Bulky substituents can create steric clashes, leading to a loss of activity. Conversely, a well-placed substituent can enhance binding by occupying a specific hydrophobic pocket or by inducing a more favorable conformation of the ligand. The loss of activity upon extensive homologation in some 2-aminoquinoline (B145021) compounds has been attributed to sterically disfavored interactions. nih.gov

Lipophilic Effects: The lipophilicity, or "greasiness," of a substituent affects the compound's solubility, membrane permeability, and its ability to interact with hydrophobic regions of a protein. mdpi.com Increasing lipophilicity can sometimes enhance activity by improving the compound's ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

The interplay of these effects is complex and often position-dependent. For example, a substituent at one position might enhance activity through favorable steric interactions, while the same substituent at another position could be detrimental due to electronic effects. A comprehensive understanding of these substituent effects is essential for the rational design of analogues with improved potency and selectivity. nih.gov

Table 2: Influence of Substituent Effects on Quinoline Derivatives

Substituent Type Effect Impact on Biological Activity Reference
Electron-donating/withdrawing Alters electronic structure Affects pKa, hydrogen bonding, and target interactions acs.orgtandfonline.comnih.gov
Bulky groups Steric hindrance Can decrease or abolish activity by preventing proper binding nih.gov

Spatial and Conformational Requirements for Activity

The flexibility of a molecule, determined by the number of rotatable bonds, plays a crucial role. nih.gov While some flexibility is necessary to allow the molecule to adopt the optimal binding conformation, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Rigid molecules, on the other hand, may not be able to adapt to the precise geometry of the binding site. nih.gov

The distance and relative orientation between key pharmacophoric features, such as the quinoline ring, the carboximidamide group, and any substituents, are paramount. For example, in a series of 2-aminoquinoline-based inhibitors, the length of the linker between the quinoline core and another part of the molecule was found to be a critical factor affecting potency. nih.govacs.org A shorter linker might not allow the molecule to span the distance between two important binding pockets, while a longer linker could introduce too much flexibility or position the functional groups incorrectly.

X-ray crystallography and molecular modeling studies are invaluable tools for understanding the spatial and conformational requirements for activity. These techniques can provide detailed insights into how a ligand binds to its target, revealing the key interactions and the optimal conformation. nih.gov For instance, crystal structures of related 2-aminoquinoline inhibitors have shown that the aminoquinoline portion mimics the interaction of the natural substrate with a conserved glutamate residue in the active site. nih.govacs.org

Design Principles Derived from SAR Analysis

The culmination of extensive SAR studies is the development of a set of design principles that can guide the synthesis of new, improved analogues. For this compound and related compounds, several key design principles have emerged:

Preservation of the Core Scaffold: The this compound core is likely essential for the primary binding interactions with the biological target. Therefore, modifications should generally be made to the substituents rather than the core itself, unless the goal is to explore entirely new binding modes.

Strategic Placement of Substituents: The position and nature of substituents on the quinoline ring are critical for modulating activity and selectivity. SAR data can pinpoint specific positions where modifications are likely to be beneficial. For example, targeting hydrophobic pockets within the binding site with appropriately sized lipophilic substituents can enhance potency. nih.gov

Optimization of the Linker: In analogues where a linker connects the quinoline core to another moiety, the length and flexibility of this linker are key parameters to optimize. A systematic variation of the linker length can lead to significant improvements in activity. nih.govacs.org

Multi-target Directed Ligand Design: In some cases, the design strategy may involve creating ligands that can interact with multiple targets simultaneously. This approach, known as multi-target directed ligand design, can offer advantages in treating complex diseases. researchgate.net

By applying these design principles, medicinal chemists can more efficiently navigate the chemical space and develop this compound analogues with enhanced therapeutic potential.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Chloroquine
Quinine
Mefloquine
Amodiaquine
Tacrine
Irbesartan
Sparsentan
Teclistamab

Mechanistic Investigations of Selected Biological Activities in Vitro Focus

Enzyme Inhibition Studies

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Mechanism of Action and Isoform Selectivity

Derivatives based on a 2-aminoquinoline (B145021) scaffold have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). These compounds are designed to mimic the natural substrate, L-arginine, and possess chemical properties that may favor oral bioavailability and penetration into the central nervous system. acs.org

The mechanism of action for these 2-aminoquinoline-based inhibitors involves their interaction with the active site of the nNOS enzyme. nih.gov X-ray crystallography studies have revealed that the aminoquinoline core acts as an isostere of arginine, interacting with the conserved glutamate (B1630785) residue (Glu592 in nNOS) in the active site. acs.orgnih.gov This binding mimics the interaction of the natural substrate, L-arginine, with the enzyme. nih.gov Specifically, the 2-aminopyridine (B139424) component of some derivatives forms a bidentate hydrogen bond with this active site glutamate residue. mdpi.com

A key factor in achieving high selectivity for nNOS over the other two isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), lies in the exploitation of a hydrophobic pocket at the distant end of the substrate access channel in nNOS. nih.gov Modifications to the 2-aminoquinoline scaffold, such as elongating the chain between the aminoquinoline and a non-coordinating aryl ring, can enhance contact with the residues lining this hydrophobic pocket (Met336, Leu337, Tyr706, and Trp306). acs.org This enhanced hydrophobic interaction is implicated in the high nNOS selectivity. acs.orgnih.gov

Interestingly, the binding mode of the aminoquinoline portion itself does not appear to contribute to isoform selectivity, as it is identical when bound to both nNOS and eNOS. acs.org The selectivity arises from the differing conformations that the inhibitor adopts in the active sites of the different isoforms. escholarship.org For instance, some inhibitors adopt a "curled" conformation in nNOS, allowing for direct hydrogen bonding with the active site glutamate, while in eNOS, they adopt an extended conformation. escholarship.org This difference in conformation is attributed to subtle differences in the active site residues between the isoforms, such as the presence of Asp597 in nNOS versus Asn368 in eNOS. escholarship.org

Furthermore, the larger and more flexible active site of nNOS compared to the smaller, more rigid active site of iNOS may also contribute to the observed selectivity, as the bulkier aminoquinoline may not be as well-tolerated by iNOS. acs.orgnih.gov Some 2-aminoquinoline derivatives have demonstrated over 200-fold selectivity for nNOS over both iNOS and eNOS. nih.gov For example, compound 20, a 2-aminoquinoline derivative, exhibits a Ki of 58 nM for nNOS and is 216-fold more selective for nNOS over eNOS. escholarship.org Another compound, 22, while having a slightly higher Ki for nNOS (0.054µM), is 200-fold more selective for nNOS over eNOS. escholarship.org

It's noteworthy that some bis-2-aminopyridine and 2-aminoquinoline-based compounds have been shown to bind not only to the active site but also to the tetrahydrobiopterin (B1682763) (BH4) binding pocket. mdpi.com The ability of a second molecule to displace the BH4 cofactor is much more likely in nNOS than in eNOS, providing another mechanism for the high selectivity of these compounds for nNOS. mdpi.com

Table 1: nNOS Inhibition Data for Selected 2-Aminoquinoline Derivatives

CompoundnNOS Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
5 74~6-fold124-fold acs.orgnih.gov
20 58216-foldNot specified escholarship.org
21 18Not specifiedNot specified escholarship.org
22 54200-foldNot specified escholarship.org
14j 13 (human)1761-fold (human)Not specified nih.gov

(Note: Data presented is for various 2-aminoquinoline and related derivatives, not specifically N-aminoquinoline-2-carboximidamide, as the available research focuses on the broader class of compounds.)

BACE1 Inhibition Mechanisms

The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of therapies for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.gove-century.us A series of potent BACE1 inhibitors featuring a 2-aminoquinoline core has been developed. nih.gov

The inhibitory mechanism of these compounds involves binding to the active site of the BACE1 enzyme. nih.gov The development of these inhibitors has been guided by fragment-based screening, structure-activity relationship (SAR) studies, X-ray crystallography, and molecular modeling. nih.gov A fragment-linking approach, utilizing 19F NMR spectroscopy, successfully identified a second-site fragment that binds to a specific pocket within BACE1, leading to a significant increase in potency. nih.gov

BACE1 inhibitors face the challenge of needing to cross the blood-brain barrier and neuronal membranes to reach their target within the endosomes. nih.gov The design of these inhibitors often involves creating structures that can effectively interact with the BACE1 binding pocket, which includes the catalytic dyad Asp32 and Asp228. mdpi.com While many inhibitors target the active site directly, some research has explored allosteric inhibition, where molecules bind to sites other than the active site, inducing a conformational change that inhibits enzyme activity. mdpi.com

The development of BACE1 inhibitors has progressed from larger, peptidic structures to smaller, non-peptidic molecules with improved drug-like properties. e-century.us Despite promising initial results in reducing amyloid-beta plaques, many BACE1 inhibitors have failed in later-stage clinical trials due to issues with safety and efficacy. nih.govthno.org

Other Enzyme Systems (e.g., Anticholinesterase, Tyrosinase, α-Amylase, α-Glycosidase, Pf DHFR)

Research into the inhibitory effects of quinoline (B57606) derivatives has extended to various other enzyme systems.

Anticholinesterase: Extracts containing quinoline-related compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. frontiersin.org Molecular docking studies have suggested that these compounds can bind to the active sites of these enzymes. frontiersin.org

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Certain extracts containing compounds structurally related to this compound have shown inhibitory potential against tyrosinase. frontiersin.org In silico studies indicate that these compounds can interact with the active site of the tyrosinase enzyme. frontiersin.org

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes mellitus. nih.govnih.gov Studies have shown that some naphthoquinones, which share a quinone structure with certain quinoline derivatives, can inhibit both α-amylase and α-glucosidase. nih.gov Flavonoids have also been extensively studied as dual inhibitors of these enzymes. nih.gov The inhibitory mechanisms can be competitive, non-competitive, or mixed, depending on the specific compound and enzyme. nih.gov

Plasmodium falciparum Dihydrofolate Reductase (PfDHFR): Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. researchgate.net Inhibition of PfDHFR is a key mechanism of action for several antimalarial drugs. researchgate.net Indole (B1671886) derivatives, which are structurally related to quinolines, have been synthesized and shown to possess potent in vitro inhibitory activity against P. falciparum. researchgate.net These compounds represent attractive lead structures for the development of new antimalarial agents targeting PfDHFR. researchgate.net

Antimicrobial Activities: Mechanistic Insights

Antibacterial Mechanisms (e.g., against E. coli, P. aeruginosa)

Quinoline-based compounds have emerged as promising antibacterial agents, particularly against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net The primary mechanism of action for many of these compounds is the inhibition of bacterial ATP synthase, an essential enzyme for cellular energy production. nih.govresearchgate.net

The effectiveness of these quinoline derivatives is influenced by their physicochemical properties, which determine their ability to penetrate the formidable outer membrane of Gram-negative bacteria. ornl.gov This outer membrane, with its lipopolysaccharide layer, presents a significant permeability barrier. lanl.gov The interplay between a compound's ability to permeate this barrier and evade efflux pumps, which actively expel foreign substances from the cell, is crucial for its antibacterial activity. ornl.govlanl.gov

For quinoline ATP synthase inhibitors, the basicity of the amine groups plays a critical role in their antibacterial activity against P. aeruginosa. nih.gov A balance must be struck to promote cellular entry while maintaining potent inhibition of the target enzyme. researchgate.net Some quinoline derivatives have demonstrated the ability to selectively inhibit P. aeruginosa ATP synthase. nih.gov In some cases, potent inhibition of the electron transport chain (ETC) may serve as an alternative or additional mechanism of action. nih.gov

Structure-activity relationship studies have shown that modifications to the quinoline core, such as functionalization at the C1 and C2 positions, can significantly impact antibacterial potency and even introduce selectivity between different bacterial species. nih.gov

Antifungal Mechanisms

The antifungal activity of quinoline derivatives and related heterocyclic compounds often involves targeting essential fungal cellular processes. One of the most common mechanisms is the inhibition of ergosterol (B1671047) biosynthesis. beilstein-journals.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to altered membrane permeability and the malfunction of membrane-bound enzymes. nih.gov Azole antifungals, for example, specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. beilstein-journals.orgnih.gov

Another important target for antifungal agents is the fungal cell wall. mdpi.com Echinocandin drugs, for instance, inhibit the synthesis of β-1,3-D-glucan, a major structural component of the cell wall, leading to its destruction. mdpi.com

For some antimicrobial peptides with structures that could be mimicked by quinoline derivatives, the antifungal mechanism can involve penetrating the fungal cell, causing mitochondrial damage, and inducing the production of intracellular reactive oxygen species (ROS), ultimately leading to cell death. mdpi.com Other potential mechanisms include direct disruption and permeabilization of the fungal cell membrane. mdpi.com The specific mechanism can be influenced by structural changes in the molecule. mdpi.com

Antiparasitic Activities: Mechanistic Insights

The quinoline scaffold is a cornerstone in the development of antiparasitic drugs. While specific mechanistic data for this compound is limited in publicly available literature, the broader class of aminoquinolines has been the subject of extensive research, providing a framework for understanding its potential modes of action.

The antiplasmodial activity of 4-aminoquinolines against Plasmodium falciparum, the deadliest malaria parasite, is a well-established phenomenon. plos.orgnih.govopenmedicinalchemistryjournal.com The primary and most accepted mechanism of action involves the disruption of the parasite's detoxification pathway for heme. nih.govsemanticscholar.org

During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. plos.org To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin, also known as the malaria pigment. nih.govsemanticscholar.org Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. plos.org Here, they are thought to bind to heme, preventing its polymerization into hemozoin. nih.govnih.govnih.gov This inhibition leads to the accumulation of toxic free heme, which in turn causes damage to parasite membranes and ultimately leads to cell death. nih.gov The 4-aminoquinoline (B48711) nucleus is considered essential for this heme-binding activity. semanticscholar.org Studies on novel 4-aminoquinoline derivatives have shown that their antimalarial action is likely due to the inhibition of hemozoin formation. nih.govnih.gov

Another potential, though less established, mechanism of antiplasmodial action for some quinoline-containing compounds is interaction with parasitic DNA. nih.gov For instance, certain hybrid antimalarial agents that combine a 4-aminoquinoline core with other pharmacophores have been investigated for their ability to bind to DNA. nih.gov Some polyamine compounds are known to inhibit ornithine decarboxylase activity in P. falciparum through binding with the parasite's DNA. nih.gov Furthermore, binding assays with 2-aminopyrimidine-based 4-aminoquinolines have indicated a preference for binding to the AT-rich DNA of the parasite. nih.gov While DNA binding is a plausible mechanism for certain quinoline derivatives, the inhibition of heme polymerization remains the most substantiated mode of action for the antiplasmodial activity of the aminoquinoline class. nih.gov

Table 1: Investigated Antiplasmodial Mechanisms of Aminoquinoline Derivatives

Mechanism Description Key Findings
Heme Binding and Inhibition of Hemozoin Formation Aminoquinolines accumulate in the parasite's digestive vacuole and bind to free heme, preventing its detoxification through polymerization into hemozoin. This leads to the buildup of toxic heme, causing parasite death. This is the primary proposed mechanism for the 4-aminoquinoline class. plos.orgnih.govnih.gov

| DNA Binding | Some quinoline hybrids and derivatives may exert their effect by intercalating with or binding to the parasite's DNA, interfering with replication and transcription. | Studies on certain 2-aminopyrimidine-based 4-aminoquinolines show binding to AT-rich parasite DNA. nih.gov This is considered a secondary or complementary mechanism for specific derivatives. |

While aminoquinoline-based compounds are staples in malaria treatment, their efficacy against trypanosomal parasites, the causative agents of Human African Trypanosomiasis (sleeping sickness), is less defined. nih.gov Several studies have reported the synthesis and in vitro antitrypanosomal activity of various quinoline derivatives, including carboxamides and phenyl sulfone derivatives. nih.govnih.gov For example, novel amide derivatives of 3-aminoquinoline (B160951) have demonstrated potent antitrypanosomal activity in the nanomolar range. nih.gov

However, the precise mechanism of action of quinoline-based compounds against trypanosomes has not been fully elucidated. nih.gov The unique mode of action seen in Plasmodium is not directly transferable. nih.gov Researchers have explored potential targets in trypanosomes. For instance, the vinyl sulfone moiety in some synthesized compounds suggested they might act as covalent inhibitors of trypanosomal cysteine proteases, such as rhodesain, which is essential for parasite survival. However, testing did not show significant inhibition of this protease by the compounds. nih.gov Other proposed mechanisms for different classes of antitrypanosomal agents include the induction of DNA fragmentation, leading to apoptosis-like cell death. semanticscholar.org While these mechanisms are under investigation for various compounds, there is currently no definitive evidence to pinpoint the specific antitrypanosomal mechanism of the broader aminoquinoline class or this compound itself. nih.govsemanticscholar.org

Table 2: Summary of Antitrypanosomal Activity of Quinoline Derivatives

Compound Class Activity Proposed (but unconfirmed) Mechanisms
3-Aminoquinoline amides Potent in vitro activity (nM range) against Trypanosoma brucei gambiense. nih.gov Mechanism not deciphered. nih.govnih.gov
Quinoline-based phenyl sulfones Moderate antitrypanosomal activity. nih.gov Potential for covalent inhibition of cysteine proteases (not confirmed); other mechanisms remain unknown. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

Antioxidant activity is a significant area of investigation for many classes of chemical compounds due to the role of oxidative stress in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scielo.brcore.ac.uk The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. biotech-asia.orgijcmas.com

Table 3: Common In Vitro Assays for Radical Scavenging Activity

Assay Principle Measurement
DPPH Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. Decrease in absorbance of the DPPH solution, indicating radical quenching. core.ac.uk
ABTS Assay Measures the reduction of the ABTS radical cation by an antioxidant. Decolorization of the ABTS radical solution. scielo.br

| FRAP Assay (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex. biotech-asia.org |

Cellular Target Engagement and Mechanism of Action Studies

Confirming that a compound interacts with its intended molecular target within a living cell is a critical step in drug discovery and is known as target engagement. promegaconnections.comnih.gov This provides direct evidence of a compound's mechanism of action and helps to bridge the gap between biochemical activity and cellular functional responses. promegaconnections.com Several advanced techniques have been developed to measure target engagement in a physiologically relevant context.

One such method is the Cellular Thermal Shift Assay (CETSA®) . This assay is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells and then measuring the amount of soluble protein remaining, one can determine if a compound has engaged its target. pelagobio.com Another prominent technique is the NanoBRET® Target Engagement Assay , which utilizes Bioluminescence Resonance Energy Transfer (BRET). In this system, a target protein is fused to a luciferase enzyme, and a fluorescent tracer that binds to the target is added. When a test compound displaces the tracer, the BRET signal is reduced, providing a quantitative measure of target binding. promega.com

These methodologies are invaluable for validating the mechanism of action, establishing structure-activity relationships, and ensuring that a compound reaches and interacts with its intended target in a complex cellular environment. promegaconnections.compromega.com While these powerful techniques exist, specific cellular target engagement studies for this compound have not been identified in the public domain literature. Such studies would be essential to definitively identify its cellular binding partners and elucidate its precise mechanism of action for any observed biological activity.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-aminoquinoline
3-aminoquinoline
2-aminopyrimidine
Vinyl sulfone
2,4-Diaminoquinazoline
Diaryl sulfide
DPPH (2,2-diphenyl-1-picrylhydrazyl)

Future Research Directions and Emerging Paradigms for N Aminoquinoline 2 Carboximidamide

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. nih.gov However, these methods often involve harsh conditions, hazardous reagents, and generate significant waste, making them less aligned with modern principles of green chemistry. nih.gov The future of synthesizing N-aminoquinoline-2-carboximidamide and its analogues will undoubtedly be shaped by the adoption of more sustainable and efficient synthetic strategies.

Recent research has highlighted several promising green approaches for quinoline synthesis that could be adapted for this compound. These include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of 4-aminoquinoline (B48711) derivatives, often without the need for a solvent. mdpi.compreprints.org Applying microwave irradiation to the cyclization and amination steps required for this compound could lead to a more energy-efficient and rapid production process.

Eco-Friendly Solvents and Catalysts: The use of environmentally benign solvents like water and catalysts such as formic acid or reusable nanocatalysts is a growing trend in quinoline synthesis. nih.govrsc.orgijpsjournal.com For instance, iron oxide nanoparticles have been successfully used as a reusable catalyst in the synthesis of pyrimido[4,5-b]quinolones in water. nih.gov Exploring similar nanocatalyst systems for the specific bond formations in this compound could significantly reduce the environmental footprint of its synthesis.

Photo- and Electrocatalysis: These methods offer green and highly selective ways to functionalize molecules using light or electricity as the driving force. rsc.org Photo/electrocatalytic approaches could be particularly useful for late-stage functionalization of the quinoline ring in this compound, allowing for the introduction of diverse substituents to fine-tune its properties.

A key challenge will be the introduction of the N-amino and carboximidamide functionalities in a controlled and sustainable manner. The development of novel reagents and catalytic systems that can efficiently install these groups will be crucial. For example, recent advances in palladium-catalyzed isocyanide insertion reactions could offer a new pathway to construct the carboximidamide moiety. mdpi.com

Exploration of Advanced Catalytic Applications

While the biological activity of quinoline derivatives has been a major focus, their potential in catalysis is an area ripe for exploration. The unique electronic properties and coordination capabilities of the this compound scaffold suggest that it could serve as a versatile ligand for various metal-catalyzed reactions.

Future research in this domain could focus on:

Homogeneous Catalysis: this compound could be investigated as a ligand for transition metals like palladium, copper, or cobalt in cross-coupling reactions, hydrogenations, and oxidations. The presence of multiple nitrogen donor atoms in the molecule could allow for the formation of stable and catalytically active metal complexes.

Heterogeneous Catalysis: Immobilizing this compound or its metal complexes onto solid supports such as silica, polymers, or nanoparticles could lead to the development of recyclable and more sustainable heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous systems.

Asymmetric Catalysis: The development of chiral versions of this compound could open the door to its use in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

The exploration of this compound in catalysis is still in its infancy. Systematic studies will be needed to understand the structure-activity relationships between the ligand, the metal center, and the catalytic performance in various organic transformations.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of molecular properties to the design of novel synthetic routes. rsc.org For this compound, AI and ML can play a pivotal role in accelerating its development and uncovering its full potential.

Key areas where AI and ML can be applied include:

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of this compound and its derivatives. This can help to prioritize the synthesis of the most promising candidates and reduce the need for extensive experimental screening.

Retrosynthetic Analysis: AI-powered tools can assist in the design of novel and efficient synthetic routes to this compound. By analyzing vast databases of chemical reactions, these tools can propose synthetic pathways that are more sustainable and cost-effective than traditional methods.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. This approach has the potential to dramatically accelerate the discovery of new drug candidates. researchgate.net

The success of AI and ML in chemical research is highly dependent on the availability of large, high-quality datasets. Therefore, a concerted effort to generate and curate experimental data for this compound and related compounds will be essential to fully leverage the power of these computational tools.

Investigation of Advanced Materials and Nanotechnology Applications

The unique structural and electronic properties of this compound make it an intriguing building block for the development of advanced materials and for applications in nanotechnology.

Future research could explore the following avenues:

Organic Electronics: The quinoline core is a known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. The specific functional groups of this compound could be exploited to tune the electronic and photophysical properties of such materials.

Sensors: The ability of the carboximidamide and amino groups to interact with various analytes suggests that this compound could be used to develop chemical sensors. These sensors could be designed to detect metal ions, anions, or specific biomolecules.

Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, thereby imparting new properties and functionalities. For example, functionalized nanoparticles could be used for targeted drug delivery, bioimaging, or catalysis.

Self-Assembling Materials: The presence of hydrogen bond donors and acceptors in this compound could enable the formation of well-ordered supramolecular structures through self-assembly. These materials could have applications in areas such as crystal engineering and the development of "smart" materials that respond to external stimuli.

The intersection of this compound with materials science and nanotechnology is a largely unexplored frontier with the potential for significant discoveries and technological innovations.

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

While preliminary studies may hint at the biological potential of this compound, a comprehensive understanding of its biological targets and mechanism of action is crucial for its development as a therapeutic agent.

Future research in this area should focus on:

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of this compound against a wide range of cell lines and disease models can help to identify its potential therapeutic applications. Once a promising phenotype is identified, target deconvolution techniques can be used to pinpoint the specific biological molecule (e.g., enzyme, receptor) with which the compound interacts.

Mechanism of Action Studies: Detailed mechanistic studies will be required to understand how this compound exerts its biological effects at the molecular level. This may involve a combination of biochemical assays, structural biology (e.g., X-ray crystallography, cryo-electron microscopy), and cell-based experiments. For instance, studies on related 2-aminoquinolines have identified them as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), suggesting a potential therapeutic avenue for neurodegenerative disorders. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship of this compound is essential for optimizing its potency, selectivity, and pharmacokinetic properties. This involves the synthesis and biological evaluation of a library of analogues with modifications at various positions of the quinoline ring and the carboximidamide group.

Exploration of New Therapeutic Areas: Beyond the initial indications, research should explore the potential of this compound in other therapeutic areas. For example, quinoline derivatives have shown promise as anticancer, antimalarial, and antiviral agents. mdpi.comnih.gov

A deeper understanding of the biological properties of this compound will be the cornerstone for its translation from a chemical entity to a valuable tool for biomedical research and potentially a new therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.